

Application Notes and Protocols for 5-IAF Protein Labeling

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Compound of Interest

Compound Name: 5-IAF

Cat. No.: B1672876

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Introduction

5-Iodoacetamidofluorescein (**5-IAF**) is a thiol-reactive fluorescent dye widely used for covalently labeling proteins and peptides at cysteine residues. The iodoacetamide group of **5-IAF** selectively reacts with the sulfhydryl group of cysteine to form a stable thioether bond, resulting in a fluorescently tagged protein. This allows for the sensitive detection and tracking of proteins in various applications, including fluorescence microscopy, flow cytometry, and in vitro biochemical assays. Labeled proteins can be used to study protein structure, dynamics, interactions, and localization.

Principle of Reaction

The labeling reaction is based on the alkylation of the sulfhydryl group of a cysteine residue by the iodoacetyl group of **5-IAF**. This reaction proceeds optimally at a slightly alkaline pH (7.0-8.0) and results in the formation of a stable, covalent thioether linkage.

Applications

5-IAF labeled proteins are valuable tools for a wide range of biological research areas:

- **Protein-Protein Interaction Studies:** To investigate the binding and association of proteins.

- **Conformational Change Analysis:** To monitor structural changes in proteins upon ligand binding or other stimuli. A notable example is the study of the Na⁺/K⁺-ATPase ion pump, where fluorescent probes like **5-IAF** are used to track the E1-E2 conformational transitions that are central to its ion transport cycle.[1][2]
- **Enzyme Kinetics:** To study enzyme activity and inhibition.
- **Cellular Imaging:** To visualize the localization and trafficking of proteins within living cells.[3]
- **Muscle Fiber Studies:** **5-IAF** has been used to label proteins like actin and myosin to study their interactions during muscle contraction.[4][5][6][7]

Experimental Protocols

Materials and Reagents

- Protein of interest (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.0). The buffer should be free of thiol-containing reagents.
- **5-IAF** (MW: 515.3 g/mol)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reducing agent (optional, e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
- Reaction termination reagent (e.g., 2-mercaptoethanol or excess DTT)
- Purification system (e.g., dialysis membrane, size-exclusion chromatography column, or centrifugal ultrafiltration devices)
- Spectrophotometer

Protocol Steps

1. Preparation of **5-IAF** Stock Solution:

- Dissolve 1 mg of **5-IAF** in 100 µL of anhydrous DMF to prepare a ~19.4 mM stock solution.

- This stock solution should be prepared fresh immediately before use as **5-IAF** is light-sensitive and unstable in solution.

2. Protein Preparation:

- Dissolve the protein of interest in a thiol-free buffer at a concentration of 1-10 mg/mL. The optimal pH for the labeling reaction is between 7.0 and 8.0.
- Optional - Reduction of Disulfide Bonds: If the cysteine residues in the protein are oxidized and form disulfide bonds, they must be reduced to free sulfhydryls for labeling.
 - Add a 10- to 20-fold molar excess of DTT to the protein solution.
 - Incubate for 1-2 hours at room temperature.
 - Remove the excess DTT by dialysis against a thiol-free buffer or by using a desalting column.

3. Labeling Reaction:

- Calculate the required volume of the **5-IAF** stock solution to achieve a 5- to 20-fold molar excess of the dye over the protein. A higher molar excess can increase the labeling efficiency but may also lead to non-specific labeling or protein aggregation.
- Slowly add the calculated volume of the **5-IAF** stock solution to the protein solution while gently stirring.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark. Protect the reaction from light to prevent photobleaching of the fluorescein dye.

4. Termination of the Reaction:

- To stop the labeling reaction, add a thiol-containing reagent like 2-mercaptoethanol or an excess of DTT to a final concentration of 10-50 mM. This will react with any unreacted **5-IAF**.
- Incubate for at least 30 minutes at room temperature.

5. Purification of the Labeled Protein:

- It is crucial to remove the unreacted **5-IAF** and the reaction byproducts from the labeled protein. This can be achieved by:
 - Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C with several buffer changes.
 - Size-Exclusion Chromatography (Gel Filtration): Pass the reaction mixture through a desalting column to separate the larger labeled protein from the smaller, unreacted dye molecules.
 - Centrifugal Ultrafiltration: Use a centrifugal device with a molecular weight cutoff appropriate for the protein of interest to concentrate the labeled protein and remove small molecules.

6. Determination of the Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified labeled protein solution at 280 nm (A_{280}) and 494 nm (A_{max} for **5-IAF**).
- Calculate the concentration of the protein and the dye using the Beer-Lambert law:
 - Concentration of Dye (M) = $A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{path length})$
 - Concentration of Protein (M) = $[A_{280} - (A_{\text{max}} \times \text{CF})] / (\epsilon_{\text{protein}} \times \text{path length})$
- Where:
 - ϵ_{dye} is the molar extinction coefficient of **5-IAF** at 494 nm (typically $\sim 75,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
 - CF is the correction factor for the absorbance of the dye at 280 nm (for fluorescein, this is approximately 0.3).

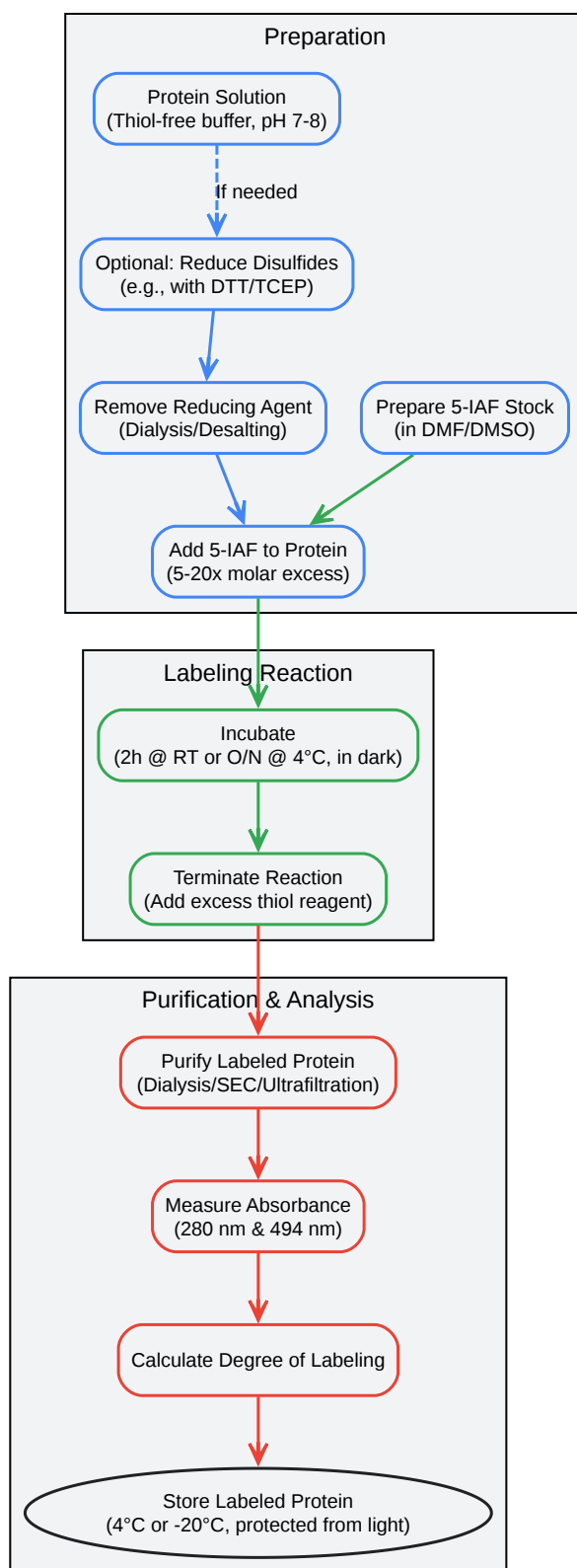
- The path length is typically 1 cm.
- Calculate the DOL:
 - $\text{DOL} = (\text{Molarity of Dye}) / (\text{Molarity of Protein})$

An optimal DOL is typically between 2 and 10 for antibodies to avoid issues like protein aggregation or fluorescence quenching.

Data Presentation

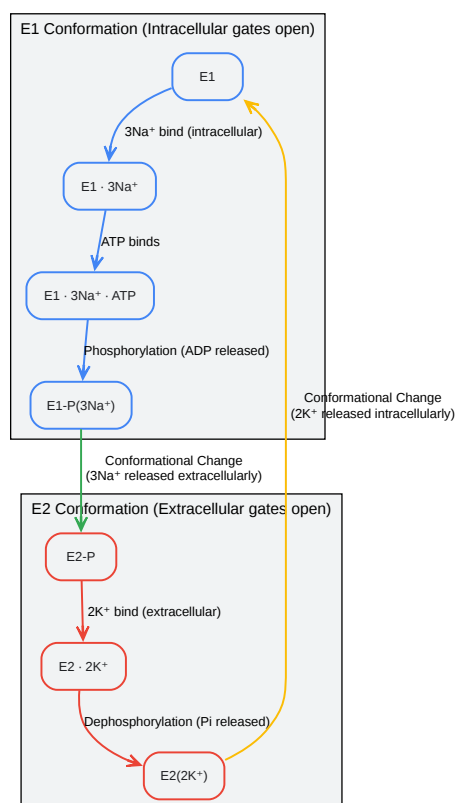
Parameter	Recommended Value/Range	Notes
5-IAF Stock Solution	~10-20 mM in DMF or DMSO	Prepare fresh before use.
Protein Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.
Reaction Buffer pH	7.0 - 8.0	Optimal for thiol-iodoacetamide reaction.
Molar Excess of 5-IAF	5 to 20-fold	Optimize for each protein to achieve desired DOL.
Reaction Time	2 hours at RT or overnight at 4°C	Longer incubation may be needed for less reactive thiols.
Reaction Temperature	4°C to Room Temperature	Lower temperature can reduce protein degradation.
Excitation Wavelength (λ_{ex})	~494 nm	
Emission Wavelength (λ_{em})	~518 nm	
Molar Extinction Coefficient (ϵ)	~75,000 M ⁻¹ cm ⁻¹ at 494 nm	

Visualizations



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Caption: Experimental workflow for **5-IAF** protein labeling.



Simplified Albers-Post model of the Na⁺/K⁺-ATPase cycle. 5-IAF labeling of specific cysteine residues allows for the detection of fluorescence changes associated with the E1 to E2 conformational transitions.

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Caption: Na⁺/K⁺-ATPase ion transport cycle.

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